3,5-Dimethyl-4-methoxyphenyl ethyl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

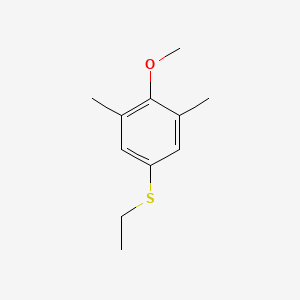

3,5-Dimethyl-4-methoxyphenyl ethyl sulfide is an organic compound characterized by the presence of a sulfide group attached to a phenyl ring substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-methoxyphenyl ethyl sulfide typically involves the reaction of 3,5-dimethyl-4-methoxyphenol with an appropriate ethyl sulfide reagent under controlled conditions. One common method is the nucleophilic substitution reaction where the phenol is first converted to a suitable leaving group, such as a tosylate or mesylate, followed by reaction with an ethyl sulfide nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-methoxyphenyl ethyl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the sulfide group, typically using reducing agents like lithium aluminum hydride.

Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3,5-Dimethyl-4-methoxyphenyl ethyl sulfide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-methoxyphenyl ethyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The sulfide group can participate in redox reactions, influencing cellular processes and signaling pathways. The methoxy and methyl groups may also contribute to the compound’s overall activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 3,5-Dimethyl-4-methoxyphenyl methyl sulfide

- 3,5-Dimethyl-4-methoxyphenyl propyl sulfide

- 3,5-Dimethyl-4-ethoxyphenyl ethyl sulfide

Uniqueness

3,5-Dimethyl-4-methoxyphenyl ethyl sulfide is unique due to the specific combination of substituents on the phenyl ring and the ethyl sulfide group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Biological Activity

3,5-Dimethyl-4-methoxyphenyl ethyl sulfide is an organic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

Chemical Formula: C12H16O2S

CAS Number: 3-7992917

The compound features a sulfide group attached to a phenyl ring that is further substituted with two methyl groups and one methoxy group. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfide group can participate in redox reactions, influencing cellular processes and signaling pathways. The methoxy and methyl substituents enhance the compound's binding affinity and specificity to these targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus RF122 | 128 |

| Staphylococcus epidermidis S22 | 64 |

| Enterococcus faecalis ATCC 29212 | 64 |

| Staphylococcus aureus MRSAkj | 256 |

The compound exhibited significant antimicrobial activity, with the lowest MIC recorded at 64 µg/mL against Enterococcus faecalis .

Study on Antibiofilm Activity

In a study examining the antibiofilm potential of sulfur-containing compounds, this compound demonstrated a reduction in biofilm formation on Staphylococcus epidermidis. At sub-MIC concentrations, the compound reduced biofilm formation by up to 50% . This suggests potential applications in preventing biofilm-associated infections.

Cytotoxicity Assessment

A cytotoxicity study using T47-D cells revealed that compounds similar to this compound can induce cell death. The IC50 value for related compounds was determined to be significantly low (around 1.33 µM), indicating potential anticancer properties .

Research Applications

The compound has been explored for various applications in scientific research:

- Chemistry: Used as an intermediate in synthesizing more complex organic molecules.

- Biology: Investigated for interactions with biomolecules and potential enzyme inhibition.

- Medicine: Studied for therapeutic properties including antimicrobial and anticancer activities.

- Industry: Utilized in producing specialty chemicals and materials.

Properties

IUPAC Name |

5-ethylsulfanyl-2-methoxy-1,3-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-5-13-10-6-8(2)11(12-4)9(3)7-10/h6-7H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFHYDHKVMTFTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC(=C(C(=C1)C)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.